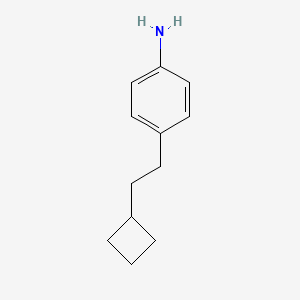
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate is an organic compound with the molecular formula C₁₂H₁₁F₃O₃. This compound is known for its unique structure, which includes a trifluorophenyl group, making it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate typically involves the reaction of 2,4,6-trifluorophenyl acetonitrile with ethyl alpha-bromoacetate in the presence of zinc in tetrahydrofuran. This reaction yields ethyl 4-(2,4,6-trifluorophenyl)-3-oxo-butanoate. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing waste and cost. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 4-(2,4,6-trifluorophenyl)-3-oxobutanoic acid.
Reduction: Ethyl 3-hydroxy-4-(2,4,6-trifluorophenyl)butanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds, including inhibitors for specific enzymes.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Wirkmechanismus
The mechanism of action of ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes. The trifluorophenyl group enhances the compound’s binding affinity to active sites, influencing the enzyme’s activity. This interaction can inhibit or modify the enzyme’s function, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate is unique due to the position of the trifluorophenyl group, which significantly influences its chemical reactivity and biological activity. The 2,4,6-trifluorophenyl configuration provides distinct steric and electronic properties compared to other isomers, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C12H11F3O3 |
|---|---|
Molekulargewicht |
260.21 g/mol |
IUPAC-Name |
ethyl 3-oxo-4-(2,4,6-trifluorophenyl)butanoate |
InChI |
InChI=1S/C12H11F3O3/c1-2-18-12(17)6-8(16)5-9-10(14)3-7(13)4-11(9)15/h3-4H,2,5-6H2,1H3 |
InChI-Schlüssel |
OIBMBQPUBDMQED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)CC1=C(C=C(C=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)

![[[5-(4-Amino-2-oxo-1,3,5-triazin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12077322.png)











